An In-depth Technical Guide to (2S,5S)-Avibactam Sodium Salt: Structure, Properties, and Analysis
An In-depth Technical Guide to (2S,5S)-Avibactam Sodium Salt: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,5S)-Avibactam sodium salt is a pivotal, non-β-lactam β-lactamase inhibitor that has reshaped the landscape of treating serious Gram-negative bacterial infections. Its unique chemical structure and novel mechanism of action, departing from the traditional β-lactam core, have endowed it with the ability to neutralize a broad spectrum of β-lactamase enzymes, including many that are resistant to conventional inhibitors. This guide provides a comprehensive technical overview of (2S,5S)-Avibactam sodium salt, delving into its chemical and physical properties, synthetic pathways, mechanism of action, and analytical methodologies.
Chemical Structure and Physicochemical Properties
(2S,5S)-Avibactam sodium salt is the sodium salt of a diazabicyclooctane derivative. The stereochemistry at the 2 and 5 positions is crucial for its inhibitory activity.
Table 1: Chemical and Physical Properties of (2S,5S)-Avibactam Sodium Salt
| Property | Value | References |
| IUPAC Name | sodium [(2S,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | [1][2] |
| Synonyms | Sodium (1S,2S,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate | [3][4][5] |
| CAS Number | 2064219-26-5 | [2][5][6] |
| Molecular Formula | C₇H₁₀N₃NaO₆S | [2][5] |
| Molecular Weight | 287.23 g/mol | [1][2][7] |
| Appearance | White to off-white crystalline powder | [7][8] |
| Solubility | Water: >140 mg/mLDMSO: ≥30 mg/mLPBS (pH 7.2): ~10 mg/mLEthanol: Insoluble | [1][9][10] |
| Storage | Long-term: -20°C, desiccatedShort-term: 2-8°C, sealed | [8][9] |
Solid-State Properties and Polymorphism
(2S,5S)-Avibactam sodium salt is known to exist in multiple crystalline forms, or polymorphs, which can impact its stability, solubility, and manufacturing processes. Several anhydrous and hydrated forms have been identified, including Forms A (monohydrate), B (anhydrous), C (anhydrous), D (anhydrous), and E (dihydrate).[3][4][11]
Table 2: Comparison of Selected Polymorphic Forms of Avibactam Sodium
| Polymorphic Form | Key Characteristics | Stability |
| Form A | Monohydrate | Stable at ambient humidity |
| Form B | Anhydrous | May convert to other forms |
| Form C | Anhydrous | Highly stable against temperature and moisture up to 60% relative humidity |
| Form D | Anhydrous | Can be difficult to prepare as large crystals |
| Form E | Dihydrate | Most stable at high humidity |
The selection of a specific polymorphic form is a critical consideration in drug development to ensure consistent product quality and performance. Form C, in particular, has been noted for its high physical stability, making it a desirable candidate for pharmaceutical formulations.[3]
Synthesis of (2S,5S)-Avibactam Sodium Salt
The synthesis of (2S,5S)-Avibactam is a complex, multi-step process that requires precise control of stereochemistry. Several synthetic routes have been developed, each with its own advantages and challenges.
Key Synthetic Strategies
-
Original Route from Pyroglutamic Acid: Early syntheses often started from chiral precursors like L-pyroglutamic acid. These routes, while establishing the feasibility of the synthesis, were often lengthy and had low overall yields.
-
Lipase-Catalyzed Resolution: A more recent and scalable approach begins with commercially available ethyl 5-hydroxypicolinate. A key step in this synthesis is the use of a lipase (such as Lipozyme CALB) for the enzymatic resolution of a racemic intermediate, which effectively establishes the desired (2S,5S) stereochemistry of a key piperidine intermediate. This method offers improved efficiency and stereoselectivity.
-
Asymmetric Synthesis: Catalytic asymmetric total synthesis has also been explored. These methods aim to create the required stereocenters with high enantiomeric excess through the use of chiral catalysts, such as rhodium-catalyzed asymmetric hydrogenation.
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of (2S,5S)-Avibactam sodium salt, highlighting the key transformations.
Mechanism of Action: Covalent, Reversible Inhibition
(2S,5S)-Avibactam's mechanism of action is a key differentiator from traditional β-lactamase inhibitors. It functions as a covalent, but reversible, inhibitor of a wide range of serine β-lactamases.
The inhibition process occurs in two main steps:
-
Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of the five-membered ring of avibactam. This leads to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.
-
Deacylation (Reversibility): Unlike traditional inhibitors that undergo hydrolysis after forming the acyl-enzyme complex, the deacylation of the avibactam-enzyme complex is slow and proceeds primarily through recyclization, regenerating the intact avibactam molecule. This reversibility allows a single molecule of avibactam to inhibit multiple β-lactamase molecules.
Spectrum of Activity
(2S,5S)-Avibactam is a broad-spectrum inhibitor, active against:
-
Class A β-lactamases: Including TEM, SHV, and CTX-M extended-spectrum β-lactamases (ESBLs), as well as Klebsiella pneumoniae carbapenemases (KPCs).
-
Class C β-lactamases: Such as AmpC.
-
Some Class D β-lactamases: Including OXA-48.
It is important to note that avibactam is not active against Class B metallo-β-lactamases (MBLs).
Experimental Protocols for Activity Assessment
Determination of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. A common method for determining the IC₅₀ of avibactam against a specific β-lactamase involves a spectrophotometric assay using a chromogenic substrate like nitrocefin.
Step-by-Step Protocol for IC₅₀ Determination:
-
Reagent Preparation:
-
Prepare a stock solution of the purified β-lactamase enzyme in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Prepare a stock solution of (2S,5S)-Avibactam sodium salt in the same buffer.
-
Prepare a stock solution of the chromogenic substrate, nitrocefin.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add a fixed concentration of the β-lactamase enzyme to each well.
-
Add serial dilutions of the (2S,5S)-Avibactam sodium salt solution to the wells.
-
Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately monitor the change in absorbance at the appropriate wavelength for nitrocefin hydrolysis (typically 486 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
-
Analytical Characterization
A comprehensive analytical characterization is essential for quality control and regulatory purposes.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity and stability of (2S,5S)-Avibactam sodium salt.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Phosphate buffer (pH 3.0-7.0)B: Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-260 nm |
| Injection Volume | 10-20 µL |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (D₂O): δ 4.15 (dd, 1H), 4.01 (d, 1H), 3.28 (d, 1H), 3.06 (d, 1H), 2.23–1.70 (m, 4H).
-
¹³C NMR (D₂O): δ 174.7, 169.5, 60.4, 59.9, 47.3, 20.0, 18.3.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in negative mode is typically used. The parent ion of avibactam (free acid) is observed at m/z [M-H]⁻ ≈ 264.
Infrared (IR) Spectroscopy:
-
Characteristic peaks are observed for the carbonyl groups (amide and urea), and the sulfate group.
Conclusion
(2S,5S)-Avibactam sodium salt represents a significant advancement in the fight against antibiotic resistance. Its unique chemical structure, novel reversible covalent mechanism of action, and broad spectrum of activity against key β-lactamases make it an invaluable tool for clinicians and a subject of ongoing research for the development of new antibacterial therapies. A thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for its effective use in research and drug development.
References
- Avibactam (sodium salt)
- Form C of avibactam sodium.
- (2S,5S)-Avibactam Sodium Salt. PubChem. CID 71313534.
- Avibactam sodium. APExBIO.
- Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Ehmann DE, et al. Proceedings of the National Academy of Sciences. 2012;109(29):11663-11668.
- Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. Ehmann DE, et al. Journal of Biological Chemistry. 2013;288(39):27960-27971.
- Polymorphic form of avibactam sodium (nxl104).
- Understanding the Role of Water in Different Solid Forms of Avibactam Sodium and Its Affecting Mechanism. Wang S, et al. Crystal Growth & Design. 2020;20(2):1038-1048.
- A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Wang Z, et al. Organic Process Research & Development. 2017;21(12):2018-2024.
- Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. Peilleron L, Cariou K. Organic & Biomolecular Chemistry. 2020;18(6):1046-1056.
- Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Lahiri SD, et al. Antimicrobial Agents and Chemotherapy. 2013;57(10):4833-4843.
- The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. Schofield CJ, et al. Accounts of Chemical Research. 2016;49(7):1349-1358.
- A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANIOUS DETERMINATION OF AVIBACTAM AND CEFTAZIDIME IN BULK AND PHARMACEUTICAL DOSAGE FORM. Suryawanshi G, et al. World Journal of Pharmacy and Pharmaceutical Sciences. 2016;5(7):1611-1621.
- Analytical Method Development and Validation for Simultaneous Estimation of Avibactam and Ceftazidime by RP-HPLC Method. Sravani B, et al. IOSR Journal of Pharmacy and Biological Sciences. 2020;15(2):49-59.
- Avibactam Sodium. Xiamen Origin Biotech Co., Ltd.
- Avibactam sodium. LKT Labs.
- (2S,5S)-Avibactam Sodium Salt. CymitQuimica.
- (2S,5S)-Avibactam Sodium Salt. Chemicea Pharmaceuticals.
- (2S,5S)-Avibactam Sodium Salt. SRIRAMCHEM.
- Avibactam Sodium, ≥98% (HPLC). Sigma-Aldrich.
- (2S,5S)-Avibactam Sodium Salt. Cleanchem.
- (2S,5S) - Avibactam Sodium Salt. Aquigen Bio Sciences.
- Avibactam Sodium. PubChem. CID 24944097.
- Avibactam sodium(1192491-61-4) 1H NMR spectrum. ChemicalBook.
- A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation.
Sources
- 1. Avibactam sodium | 1192491-61-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Avibactam Sodium | C7H10N3NaO6S | CID 24944097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy | MDPI [mdpi.com]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. Avibactam sodium salt-13C5 | TargetMol [targetmol.com]
- 9. Avibactam sodium(1192491-61-4) 1H NMR spectrum [chemicalbook.com]
- 10. EP3505518A1 - Polymorphic form of avibactam sodium (nxl104) - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
